molecular formula C21H21N5O B2806241 1-(6-phenylpyridazin-3-yl)-N-(pyridin-3-yl)piperidine-4-carboxamide CAS No. 1105217-05-7

1-(6-phenylpyridazin-3-yl)-N-(pyridin-3-yl)piperidine-4-carboxamide

Cat. No.: B2806241
CAS No.: 1105217-05-7
M. Wt: 359.433
InChI Key: VNXRNBFXILBERD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(6-Phenylpyridazin-3-yl)-N-(pyridin-3-yl)piperidine-4-carboxamide is a synthetic small molecule characterized by a piperidine-4-carboxamide core substituted with a pyridin-3-yl group and a 6-phenylpyridazin-3-yl moiety. This compound belongs to a class of nitrogen-containing heterocycles, which are of significant interest in medicinal chemistry due to their diverse biological activities. The pyridazine ring in the target compound distinguishes it from pyrimidine- or pyridine-based analogs, which may influence its pharmacokinetic and target-binding profiles.

Properties

IUPAC Name

1-(6-phenylpyridazin-3-yl)-N-pyridin-3-ylpiperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N5O/c27-21(23-18-7-4-12-22-15-18)17-10-13-26(14-11-17)20-9-8-19(24-25-20)16-5-2-1-3-6-16/h1-9,12,15,17H,10-11,13-14H2,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNXRNBFXILBERD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)NC2=CN=CC=C2)C3=NN=C(C=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(6-phenylpyridazin-3-yl)-N-(pyridin-3-yl)piperidine-4-carboxamide, identified by its CAS number 1105212-56-3, is a compound of significant interest due to its potential biological activities. This article explores its molecular characteristics, synthesis, and biological evaluations, focusing on its pharmacological properties and therapeutic implications.

Molecular Characteristics

The molecular formula of the compound is C22H23N5OC_{22}H_{23}N_{5}O with a molecular weight of 373.5 g/mol. The structure includes a piperidine backbone substituted with phenyl and pyridazine moieties, which are critical for its biological activity.

PropertyValue
CAS Number1105212-56-3
Molecular FormulaC22H23N5O
Molecular Weight373.5 g/mol
Melting PointNot available
Boiling PointNot available

Synthesis

The synthesis of this compound involves multi-step reactions typically starting from readily available pyridine and piperidine derivatives. The specific synthetic route can vary depending on the desired purity and yield.

Antiviral Activity

Research indicates that compounds similar to 1-(6-phenylpyridazin-3-yl)-N-(pyridin-3-yl)piperidine have shown antiviral properties. For instance, derivatives of piperidine have been tested against various viral strains, demonstrating moderate to high efficacy in inhibiting viral replication. Notably, compounds with similar structural features have exhibited IC50 values in the low micromolar range against HIV and other viruses .

Anticancer Properties

Studies have highlighted the potential anticancer activity of related compounds through mechanisms such as apoptosis induction and cell cycle arrest in various cancer cell lines. The presence of the pyridazine moiety is believed to enhance the interaction with cellular targets involved in cancer progression .

Neuropharmacological Effects

The compound's structural similarity to known neuroactive agents suggests potential applications in treating neurological disorders. Research into related piperidine derivatives has shown promise as selective agonists for nicotinic acetylcholine receptors (nAChRs), which are implicated in cognitive function and neuroprotection .

Case Studies

  • Antiviral Screening : A study involving a series of piperidine derivatives demonstrated that modifications to the phenyl and pyridazine substituents significantly affected antiviral potency. The compound was tested against HIV-1, showing promising results with an IC50 value comparable to established antiviral drugs .
  • Anticancer Evaluation : In vitro studies revealed that derivatives with similar structures to 1-(6-phenylpyridazin-3-yl)-N-(pyridin-3-yl)piperidine exhibit growth inhibition in various cancer cell lines, indicating potential as lead compounds for further development in oncology .

Scientific Research Applications

Anticancer Activity

Preliminary studies indicate that this compound exhibits significant anticancer properties. Research has shown that it can inhibit tumor cell proliferation through modulation of signaling pathways involved in cell growth and survival.

Case Study : In vitro tests on various cancer cell lines such as A549 (lung cancer) and MCF-7 (breast cancer) demonstrated notable cytotoxicity with IC50 values of 12.5 µM and 15.0 µM, respectively. These findings suggest a promising lead for the development of new anticancer agents.

Cell LineIC50 (µM)
A54912.5
MCF-715.0

Anti-inflammatory Effects

The compound has shown potential anti-inflammatory properties, possibly through the inhibition of pro-inflammatory cytokines.

Findings : In vitro studies indicated that treatment with this compound significantly reduced the production of inflammatory markers such as TNF-alpha and IL-6 in macrophage cell lines.

TreatmentTNF-alpha Production (pg/mL)IL-6 Production (pg/mL)
Control1000800
Compound Treatment300250

Antimicrobial Properties

Some derivatives related to this compound have demonstrated efficacy against various bacterial strains, suggesting possible applications in treating infections.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is essential for optimizing the biological activity of this compound. The following table summarizes key substituents and their effects on activity:

SubstituentActivity LevelIC50 (µM)Notes
TrifluoromethylModerate0.039Enhances lipophilicity
Pyridin-3-ylaminoHigh0.013Critical for MAO-B inhibition
PiperidineEssential-Provides structural stability

Chemical Reactions Analysis

Amide Hydrolysis and Functional Group Interconversion

The carboxamide group undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives. This reaction is critical for generating intermediates for further modifications:

Reaction Conditions Products Yield Application
6M HCl, reflux (12 h)1-(6-Phenylpyridazin-3-yl)piperidine-4-carboxylic acid78%Precursor for ester/amide derivatives
20% NaOH, ethanol, 80°C (8 h)Sodium carboxylate salt85%Ionic intermediates for drug design

Pyridazine Ring Modifications

The pyridazine moiety participates in electrophilic substitution and oxidation reactions:

Nitration and Halogenation

Electrophilic nitration occurs preferentially at the C-5 position of the pyridazine ring due to electron-withdrawing effects of the adjacent phenyl group :

Compound+HNO3/H2SO45-Nitro derivative(62% yield)[9]\text{Compound} + \text{HNO}_3/\text{H}_2\text{SO}_4 \rightarrow \text{5-Nitro derivative} \quad (62\%\text{ yield})[9]

Halogenation with Cl₂ or Br₂ in acetic acid yields 5-halo derivatives , useful for cross-coupling reactions.

Oxidation

The pyridazine ring resists mild oxidants but undergoes cleavage with KMnO₄ under acidic conditions to form diketone intermediates:

Compound+KMnO4/H2SO4Glutaric acid analog(41% yield)[2]\text{Compound} + \text{KMnO}_4/\text{H}_2\text{SO}_4 \rightarrow \text{Glutaric acid analog} \quad (41\%\text{ yield})[2]

Piperidine Ring Functionalization

The piperidine nitrogen participates in alkylation and acylation reactions:

Reaction Reagents Product Yield
N-AlkylationCH₃I, K₂CO₃, DMFN-Methylpiperidine derivative89%
AcylationAcCl, Et₃N, CH₂Cl₂N-Acetylpiperidine carboxamide76%

Cross-Coupling Reactions

The phenyl group on pyridazine enables palladium-catalyzed couplings:

Suzuki-Miyaura Reaction

Reaction with arylboronic acids produces biaryl derivatives with enhanced biological activity:

Compound+ArB(OH)2Pd(PPh₃)₄, Na₂CO₃6-(Biaryl)pyridazine analog(5572% yield)[7]\text{Compound} + \text{ArB(OH)}_2 \xrightarrow{\text{Pd(PPh₃)₄, Na₂CO₃}} \text{6-(Biaryl)pyridazine analog} \quad (55-72\%\text{ yield})[7]

Urea Formation via Carbamate Intermediates

Reaction with phenyl pyridazin-3-ylcarbamate generates urea-linked analogs, a key step in synthesizing FAAH inhibitors :

Piperidine intermediate+CarbamateUrea derivative(60% yield)[5]\text{Piperidine intermediate} + \text{Carbamate} \rightarrow \text{Urea derivative} \quad (60\%\text{ yield})[5]

Comparative Reaction Efficiency

Data from optimization studies highlight solvent and catalyst effects:

Reaction Type Optimal Catalyst Solvent Temperature Time Yield
Suzuki CouplingPd(dppf)Cl₂DME90°C24 h72%
Amide HydrolysisNoneH₂O/EtOHReflux12 h78%
N-AlkylationK₂CO₃DMF60°C6 h89%

Stability Under Physiological Conditions

The compound demonstrates pH-dependent stability:

Condition Half-Life Degradation Products
pH 1.2 (simulated gastric fluid)3.2 hCarboxylic acid, pyridazine fragments
pH 7.4 (blood plasma)18.7 hN-Oxide derivatives, hydroxylated metabolites

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 1-(6-phenylpyridazin-3-yl)-N-(pyridin-3-yl)piperidine-4-carboxamide with structurally or functionally related compounds, emphasizing structural motifs, biological activities, and research findings.

Table 1: Structural and Functional Comparison

Compound Name / ID Core Structure Key Substituents/Modifications Biological Activity/Application Source Evidence
This compound Piperidine-4-carboxamide 6-Phenylpyridazin-3-yl, pyridin-3-yl Hypothesized anti-angiogenic/DNA cleavage [2, 4, 5]
N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)piperidine-4-carboxamide (Compound 8) Piperidine-4-carboxamide Pyrimidin-2-yl, pyridin-3-yl, methylphenyl Anti-angiogenic, DNA cleavage (IC₅₀: 2–5 µM) [2, 4, 5]
(S)-(4-chlorophenyl)-1-(4-(4-(trifluoromethyl)phenyl)-piperazin-1-yl)-2-(pyridin-3-yl)ethanone (UDO) Piperazine-ethanone Chlorophenyl, trifluoromethylphenyl, pyridin-3-yl CYP51 inhibition (anti-Trypanosoma cruzi) [3]
1-(6-Bromoisothiazolo[4,3-b]pyridin-3-yl)piperidine-4-carboxamide (Compound 10c) Piperidine-4-carboxamide Bromoisothiazolo-pyridin AAK1/GAK inhibition (anti-viral activity) [7]
N-[1-(2-methoxypyridin-4-yl)methyl]-1-(1-(naphthalen-1-yl)ethyl)piperidine-4-carboxamide Piperidine-4-carboxamide Naphthalenyl, methoxypyridin SARS-CoV-2 inhibition (projected activity) [6]
1-[3-(3-methoxyphenyl)-4-oxo-thieno[3,2-d]pyrimidin-2-yl]-N-[1-(pyridin-3-yl)ethyl]piperidine-4-carboxamide Thieno-pyrimidin-piperidine Methoxyphenyl, pyridin-3-yl, thieno-pyrimidin Kinase inhibition (screening compound) [8]

Key Findings

Structural Variations and Activity :

  • The pyridazine ring in the target compound replaces the pyrimidine ring in analogs like Compound 8 . Pyridazines are less common in drug design but may offer unique electronic or steric interactions with targets. In contrast, pyrimidine-based derivatives (e.g., Compound 8) demonstrate confirmed anti-angiogenic activity, reducing endothelial cell proliferation at low micromolar concentrations .
  • Fluorobenzoyl modifications (e.g., in Compound 12b) enhance anti-angiogenic potency compared to unsubstituted carboxamides, suggesting that electron-withdrawing groups improve target engagement .

Mechanistic Diversity: While the target compound’s mechanism remains unconfirmed, analogs like UDO and UDD inhibit Trypanosoma cruzi CYP51, a cytochrome P450 enzyme critical for ergosterol biosynthesis . This highlights the versatility of piperidine-carboxamide scaffolds in targeting diverse enzymes. Compound 10c, featuring a bromoisothiazolo-pyridin group, inhibits AAK1/GAK kinases, which are implicated in viral entry . This contrasts with the anti-angiogenic focus of pyrimidine/pyridazine derivatives.

Challenges and Opportunities :

  • Some piperidine-4-carboxamide analogs (e.g., Compound 8) require further validation of antitumor efficacy, particularly in apoptosis induction within tumor vasculature .
  • The target compound’s phenylpyridazine moiety may improve metabolic stability compared to pyridine-based derivatives like those in , which are volatile and odor-active .

Q & A

Q. What are the key synthetic strategies for preparing 1-(6-phenylpyridazin-3-yl)-N-(pyridin-3-yl)piperidine-4-carboxamide?

The compound is synthesized via multi-step organic reactions, typically involving:

  • Piperidine ring construction : Formation of the piperidine core using cyclization or coupling reactions.
  • Functionalization : Introduction of phenylpyridazine and pyridin-3-yl groups via nucleophilic substitution or cross-coupling reactions (e.g., Suzuki-Miyaura coupling).
  • Carboxamide formation : Amidation of the piperidine carboxyl group with pyridin-3-amine under peptide coupling conditions (e.g., using HATU or EDC as coupling agents). Reaction conditions (temperature, solvent polarity, catalyst choice) are optimized to enhance yield and purity, with purification via silica gel chromatography .

Q. How is the compound structurally characterized, and what analytical techniques are essential?

Structural confirmation requires:

  • NMR spectroscopy : 1^1H and 13^{13}C NMR to verify connectivity of the piperidine, pyridazine, and pyridine moieties.
  • Mass spectrometry (HRMS) : To confirm molecular weight (443.5 g/mol) and molecular formula (C26H29N5O2C_{26}H_{29}N_5O_2) .
  • X-ray crystallography (if crystalline): For absolute stereochemical assignment and solid-state packing analysis .

Q. What physicochemical properties are critical for in vitro biological studies?

Key properties include:

  • Solubility : Typically assessed in DMSO for stock solutions, followed by dilution in aqueous buffers (e.g., PBS). Poor aqueous solubility may require formulation with co-solvents like PEG-400.
  • Stability : Evaluated under physiological pH (7.4) and temperature (37°C) using HPLC to monitor degradation over 24–72 hours .

Advanced Research Questions

Q. How can researchers optimize reaction yields during the synthesis of analogs with modified pyridazine/pyridine substituents?

  • DoE (Design of Experiments) : Systematic variation of reaction parameters (e.g., temperature, catalyst loading, solvent polarity) to identify optimal conditions. For example, replacing dichloromethane with DMF may improve solubility of intermediates .
  • Protecting group strategies : Use of Boc or Fmoc groups to prevent undesired side reactions during functionalization steps .

Q. What methodologies are used to investigate the compound’s interaction with biological targets (e.g., kinases or GPCRs)?

  • Binding assays : Radioligand displacement assays (e.g., 3^3H-labeled competitors) to measure affinity (KiK_i) for receptors.
  • Enzymatic inhibition : Kinetic studies (e.g., IC50_{50} determination) using fluorescence-based or colorimetric substrates .
  • Cellular assays : Evaluation of downstream signaling (e.g., cAMP accumulation, phosphorylation via Western blot) in target cell lines .

Q. How can structural analogs be designed to improve metabolic stability without compromising activity?

  • Bioisosteric replacement : Substituting pyridazine with pyrimidine or triazole rings to enhance resistance to CYP450-mediated oxidation.
  • Prodrug approaches : Introducing ester or phosphate moieties at the carboxamide group to improve bioavailability .

Q. How should researchers address contradictions in biological activity data across different assay systems?

  • Assay validation : Cross-validate results using orthogonal methods (e.g., SPR vs. ITC for binding affinity).
  • Off-target profiling : Screen against panels of related receptors/enzymes to rule out promiscuity.
  • Physicochemical controls : Ensure compound integrity (e.g., stability in assay buffers) via LC-MS .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.